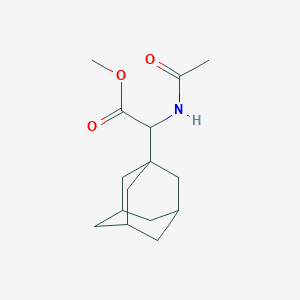
methyl (acetylamino)(1-adamantyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (acetylamino)(1-adamantyl)acetate, also known as MAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAA is a derivative of adamantane, a hydrocarbon molecule that has a unique cage-like structure. The synthesis method of MAA is complex, and it requires several steps to produce the final product. However, the compound's potential benefits make it worth the effort.
Wirkmechanismus
The exact mechanism of action of methyl (acetylamino)(1-adamantyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in viral replication and inflammatory processes. methyl (acetylamino)(1-adamantyl)acetate has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of new viral particles from infected cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl (acetylamino)(1-adamantyl)acetate has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, methyl (acetylamino)(1-adamantyl)acetate has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. methyl (acetylamino)(1-adamantyl)acetate has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl (acetylamino)(1-adamantyl)acetate is its high potency, which makes it effective at low concentrations. This can be beneficial in reducing the amount of compound required for experiments, which can save time and resources. However, the complex synthesis method of methyl (acetylamino)(1-adamantyl)acetate can be a limitation, as it requires specialized equipment and expertise. Additionally, the high potency of methyl (acetylamino)(1-adamantyl)acetate can be a disadvantage in some experiments, as it may cause non-specific effects or toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on methyl (acetylamino)(1-adamantyl)acetate. One area of interest is the development of methyl (acetylamino)(1-adamantyl)acetate-based antiviral drugs for the treatment of influenza and other viral infections. Another area of interest is the investigation of methyl (acetylamino)(1-adamantyl)acetate's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of methyl (acetylamino)(1-adamantyl)acetate and its potential effects on other physiological systems.
Synthesemethoden
The synthesis of methyl (acetylamino)(1-adamantyl)acetate involves several steps, starting with the reaction of adamantane with acetic anhydride to produce 1-acetyladamantane. The next step involves the reaction of 1-acetyladamantane with methylamine to produce N-methyl-1-(1-adamantyl)acetamide. Finally, the compound is treated with acetic anhydride to produce methyl (acetylamino)(1-adamantyl)acetate. The entire process requires careful control of temperature and reaction conditions to ensure a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl (acetylamino)(1-adamantyl)acetate has been the subject of numerous scientific studies, primarily due to its potential applications in drug discovery and development. One study found that methyl (acetylamino)(1-adamantyl)acetate has potent antiviral activity against influenza A virus, making it a potential candidate for the treatment of influenza infections. Another study found that methyl (acetylamino)(1-adamantyl)acetate has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
methyl 2-acetamido-2-(1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(17)16-13(14(18)19-2)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFUJKOZSWXFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-(1-adamantyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

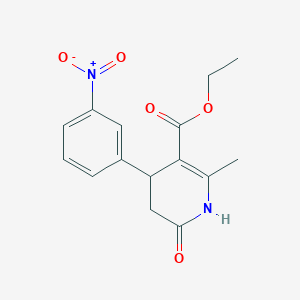
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5118804.png)
![ethyl {5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5118809.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5118818.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
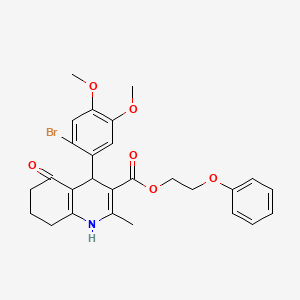

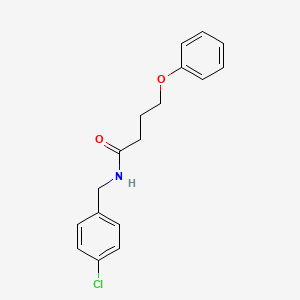
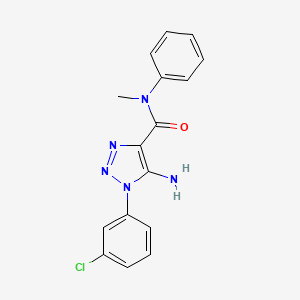
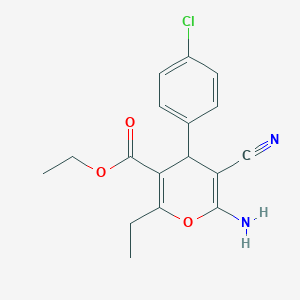

![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)